- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,

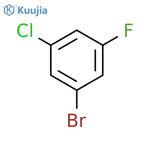

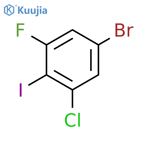

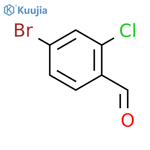

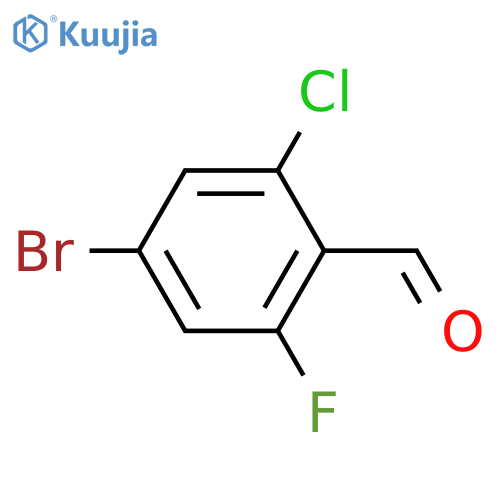

Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure

Nombre del producto:4-Bromo-2-chloro-6-fluorobenzaldehyde

Número CAS:929621-33-0

MF:C7H3BrClFO

Megavatios:237.453523874283

MDL:MFCD25460195

CID:2169803

PubChem ID:86102463

4-Bromo-2-chloro-6-fluorobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-Bromo-2-chloro-6-fluoro-benzaldehyde

- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)

- 929621-33-0

- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-

- EN300-1587426

- MFCD25460195

- SY243123

- DB-253107

- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde

- AS-43027

- CS-0146247

- Z1726015364

- PB48620

- 4-Bromo-2-chloro-6-fluorobenzaldehyde

- SCHEMBL19209562

- AKOS025403204

-

- MDL: MFCD25460195

- Renchi: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H

- Clave inchi: SEDZRCPUNFGODD-UHFFFAOYSA-N

- Sonrisas: O=CC1C(Cl)=CC(Br)=CC=1F

Atributos calculados

- Calidad precisa: 235.90398g/mol

- Masa isotópica única: 235.90398g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 155

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.8

- Superficie del Polo topológico: 17.1Ų

4-Bromo-2-chloro-6-fluorobenzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 98% | 1g |

¥1357.00 | 2024-04-25 | |

| abcr | AB450026-5g |

4-Bromo-2-chloro-6-fluorobenzaldehyde; . |

929621-33-0 | 5g |

€608.10 | 2025-02-21 | ||

| TRC | B800298-10mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A013017453-500mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| Chemenu | CM302655-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

$311 | 2022-06-09 | |

| Apollo Scientific | PC900170-250mg |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 250mg |

£82.00 | 2025-02-22 | |

| Apollo Scientific | PC900170-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 1g |

£217.00 | 2025-02-22 | |

| Alichem | A013017453-1g |

4-Bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1231807-1G |

4-bromo-2-chloro-6-fluoro-benzaldehyde |

929621-33-0 | 97% | 1g |

$245 | 2024-07-21 | |

| Enamine | EN300-1587426-10g |

4-bromo-2-chloro-6-fluorobenzaldehyde |

929621-33-0 | 95% | 10g |

$1860.0 | 2023-11-13 |

4-Bromo-2-chloro-6-fluorobenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

1.2 -75 °C; 1 h, -75 °C

1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C

Referencia

- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

Referencia

- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt

Referencia

- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C

Referencia

- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C

Referencia

- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt

Referencia

- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials

- 1-Bromo-3-chloro-5-fluorobenzene

- Methyl 4-bromo-2-chloro-6-fluorobenzoate

- 4-Bromo-2-chlorobenzaldehyde

- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

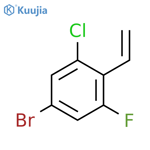

- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-

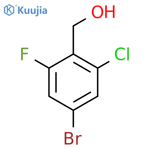

- (4-Bromo-2-chloro-6-fluorophenyl)methanol

4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products

4-Bromo-2-chloro-6-fluorobenzaldehyde Literatura relevante

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Productos relacionados

- 2227661-48-3(rac-(1R,2R)-2-5-(trifluoromethyl)thiophen-2-ylcyclopropylmethanamine)

- 6315-89-5(4-Aminoveratrol)

- 1261612-45-6(5-(2,3-Difluorophenyl)-3-fluoropicolinonitrile)

- 2228364-17-6(3,4-dihydro-2H-pyran-5-carbothioamide)

- 2548983-75-9(1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole)

- 1816283-55-2(2-(Difluoromethyl)-4-ethoxypyridine)

- 2229613-96-9(3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol)

- 1260787-69-6(1-(3-Bromophenyl)-5-methyl-1H-pyrazole)

- 2309468-02-6(2-{[5-(4-Bromo-1,3-thiazol-2-yl)-1-[(tert-butoxy)carbonyl]azocan-5-yl]oxy}acetic acid)

- 924872-99-1(2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Pureza:99%

Cantidad:5g

Precio ($):548.0